1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde is a complex organic compound classified under the benzodiazole derivatives. It features a benzodiazole ring that is substituted with a 4-methylphenoxyethyl group and a carbaldehyde functional group. This compound is notable for its unique structure, which contributes to its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, and it is commercially available from chemical suppliers. Its synthesis typically involves multiple steps, starting from simpler organic precursors.
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde belongs to the class of benzodiazoles, which are characterized by their fused benzene and diazole rings. This specific compound is recognized for its potential biological activities and applications in synthetic chemistry.
The synthesis of 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde generally follows a multi-step process:
The molecular formula of 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde is , with a molecular weight of approximately 280.32 g/mol.
Property | Value |
---|---|
IUPAC Name | 1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde |
InChI | InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,12H,10-11H2,1H3 |
InChI Key | FFFGGCKZBUURQX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O |
This structural arrangement allows for various chemical modifications, enhancing its utility in synthetic applications.
The compound can undergo several types of chemical reactions:
These reactions are significant for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science.
The compound exhibits typical characteristics associated with organic compounds, such as solubility in organic solvents and stability under standard laboratory conditions.
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and material development.
The compound has several notable applications:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: